molecular formula C14H22N2 B1166559 hemoglobin I High Wycombe CAS No. 115825-90-6

hemoglobin I High Wycombe

Número de catálogo: B1166559
Número CAS: 115825-90-6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Initial Identification of Hemoglobin I High Wycombe

Hemoglobin (Hb) I High Wycombe was first reported in 1971 by Boulton and colleagues. researchgate.netresearchgate.net It was identified in an English family from High Wycombe, a town in Buckinghamshire, England, from which it derives its name. tandfonline.comontosight.ai The initial discovery was made during electrophoretic screening, a common method used to separate and identify different proteins, including hemoglobin variants. researchgate.net Subsequent research confirmed its structure and genetic basis. researchgate.nettandfonline.com The variant is considered stable, meaning it does not readily break down and cause the red blood cell destruction (hemolysis) associated with many other hemoglobinopathies. researchgate.netnih.gov

Nomenclature and Classification within Hemoglobin Variants

The naming of hemoglobin variants traditionally follows a system that includes a letter and often the geographical location of its discovery. This compound fits this pattern.

Scientifically, it is classified as a structural variant of the beta-globin chain. The specific biochemical alteration is a point mutation in the beta-globin gene (HBB). ontosight.ai This mutation leads to the substitution of the amino acid lysine with glutamic acid at the 59th position of the beta-globin polypeptide chain. tandfonline.comnih.gov

The formal designations for this variant are:

Protein Level : β59(E3)Lys→Glu tandfonline.comnih.govnih.gov

Genetic Level : HBB:c.178A>G akhav.org.trpsu.edu

Table 1: Characteristics of this compound
CharacteristicDescriptionReference
Affected Globin ChainBeta (β) Globin ontosight.ai
Amino Acid SubstitutionPosition 59, Lysine replaced by Glutamic Acid (Lys→Glu) tandfonline.comnih.gov
Genetic MutationHBB gene, codon 59, AAG → GAG (c.178A>G) tandfonline.comakhav.org.trpsu.edu
ClassificationStructurally abnormal, stable hemoglobin variant researchgate.netnih.gov
Detection MethodElectrophoresis (fast-moving variant), HPLC, DNA sequencing researchgate.nettandfonline.com

Global Distribution and Documented Occurrences of this compound

This compound is considered a very rare variant with a wide and sporadic global distribution. It does not appear to be concentrated in any single population. Following its initial discovery in an English family, isolated cases have been documented across different continents and ethnic backgrounds through routine screenings and case studies. researchgate.nettandfonline.com

These documented occurrences include:

An Australian family in 1987. tandfonline.com

A pregnant woman of Malian origin in France, also reported in 1987. researchgate.netnih.gov

The first confirmed case in Japan , identified in a 55-year-old diabetic female in 2000. tandfonline.comtandfonline.com

A single case identified during a ten-year premarital screening program in Antalya, Turkey . akhav.org.tr

The first reported pediatric case in an infant of Mexican-American descent in the United States, published in 2025. nih.gov

The scattered nature of these reports suggests that the mutation has arisen independently in various populations or has been carried through migration over generations. Its carriers are typically heterozygous, meaning they have one normal beta-globin gene and one gene for Hb I High Wycombe, and are usually clinically asymptomatic. tandfonline.comnih.gov

Table 2: Documented Global Occurrences of this compound
Year of ReportLocation/PopulationReference
1971English family (United Kingdom) researchgate.netresearchgate.net
1987Australian family tandfonline.com
1987Woman of Malian origin (in France) researchgate.netnih.gov
2000Individual in Japan tandfonline.comtandfonline.com
2016Individual in Antalya, Turkey akhav.org.tr
2025Infant of Mexican-American descent (in USA) nih.gov

Propiedades

Número CAS

115825-90-6

Fórmula molecular

C14H22N2

Peso molecular

0

Sinónimos

hemoglobin I High Wycombe

Origen del producto

United States

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of Hemoglobin I High Wycombe, and how do they differ from other hemoglobin variants?

  • Methodological Approach : Utilize high-resolution techniques such as mass spectrometry and X-ray crystallography to resolve its tertiary structure. Compare amino acid sequences with standard hemoglobin variants (e.g., HbA, HbS) to identify mutations. Functional assays (e.g., oxygen-binding affinity) should be conducted using spectrophotometry .
  • Key Considerations : Ensure alignment with International Federation of Clinical Chemistry (IFCC) reference protocols for hemoglobin analysis to maintain reproducibility .

Q. What methodologies are optimal for detecting this compound in clinical and research settings?

  • Methodological Approach :

  • Genomic Profiling : Use Affymetrix Chromosome Analysis Suite (version 2.0.1.2) for SNP identification and chromosomal mapping .
  • Immunoassays : Validate antibody specificity via Western blotting or ELISA, cross-referencing with IFCC-approved HbA1c detection frameworks to avoid false positives .
    • Data Validation : Include negative controls (e.g., wild-type hemoglobin) and replicate experiments to confirm sensitivity thresholds .

Advanced Research Questions

Q. How can researchers address experimental design challenges when studying rare hemoglobin variants like this compound?

  • Methodological Recommendations :

  • Sample Sourcing : Collaborate with biobanks or clinical registries to access rare samples, ensuring ethical compliance (e.g., IRB approvals) .
  • Power Analysis : Use statistical tools (e.g., G*Power) to determine minimum sample sizes, accounting for low prevalence .
    • Contradiction Mitigation : Compare findings with public databases (e.g., ClinVar) to resolve discrepancies in variant classification .

Q. How should researchers analyze contradictory data on this compound’s biochemical stability?

  • Methodological Approach : Apply Analysis of Variance (ANOVA) to assess variability across experimental conditions (e.g., pH, temperature). Use Tukey’s post-hoc test to identify outlier datasets .
  • Contextual Factors : Report instrumentation details (e.g., HPLC vs. capillary electrophoresis) and calibration standards (e.g., IFCC-certified reference materials) to trace inconsistencies .

Q. What comparative frameworks are suitable for evaluating this compound’s clinical significance against other hemoglobinopathies?

  • Methodological Recommendations :

  • Meta-Analysis : Aggregate data from cohort studies using PRISMA guidelines, focusing on parameters like hematocrit levels and hemolytic rates .
  • In Silico Modeling : Predict pathogenicity via tools like PolyPhen-2 or SIFT, validated against clinical phenotypes in OMIM .

Q. How can researchers validate novel detection assays for this compound in heterogeneous populations?

  • Methodological Approach :

  • Multicenter Trials : Standardize protocols across labs using IFCC reference materials to ensure inter-laboratory consistency .
  • Limit of Detection (LoD) : Calculate via serial dilutions of synthetic hemoglobin peptides, with cross-validation using mass spectrometry .

Q. What statistical models best elucidate the impact of genetic modifiers on this compound’s expression?

  • Methodological Recommendations :

  • Machine Learning : Train algorithms on genomic datasets (e.g., 1000 Genomes Project) to identify epistatic interactions .
  • Cohort Stratification : Use Cox proportional hazards models to correlate genetic variants with clinical outcomes (e.g., anemia severity) .

Q. What are the challenges in standardizing this compound measurements across global research consortia?

  • Key Issues :

  • Matrix Effects : Address variability in whole-blood vs. lysate samples by harmonizing pre-analytical protocols (e.g., centrifugation speed) .
  • Unit Harmonization : Adopt IFCC-approved units (mmol/mol) to replace legacy systems (e.g., %HbA1c) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.